molecular formula C19H15FN6O3S2 B2552513 2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852170-81-1

2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2552513
CAS No.: 852170-81-1
M. Wt: 458.49
InChI Key: HEDDAWKMICCQIQ-UHFFFAOYSA-N
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Description

2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H15FN6O3S2 and its molecular weight is 458.49. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Imaging

Research into novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure , has been pivotal in developing selective ligands for the translocator protein (18 kDa), recognized as an early biomarker for neuroinflammatory processes. Such compounds have been synthesized, evaluated for their potential to bind to the translocator protein, radiolabeled with fluorine-18, and investigated through positron emission tomography (PET) imaging in neuroinflammation models. This research indicates the compound's potential application in neuroinflammatory and neurodegenerative disease imaging, improving diagnosis and monitoring treatment outcomes (Damont et al., 2015).

Antipsychotic Agent Exploration

Compounds with similar chemical frameworks have been explored for their antipsychotic potential. One study synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, aiming to find potential antipsychotic agents without the typical interaction with dopamine receptors, which is common in clinically available antipsychotics. This research suggests that modifications to the chemical structure could yield compounds with antipsychotic-like profiles, potentially offering new treatments for psychiatric disorders without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Antimicrobial and Anticancer Compound Synthesis

The synthesis of novel heterocycles incorporating the antipyrine moiety, which shares some structural similarities with the compound , has been reported for their antimicrobial activity. Such research efforts underscore the potential of these compounds in developing new antimicrobial agents, addressing the increasing resistance to existing antibiotics (Bondock et al., 2008). Additionally, the synthesis of new compounds with potential anticancer activities has been a focus, suggesting the broader therapeutic applications of these chemical structures (Abu-Melha, 2021).

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O3S2/c1-25-15-13(17(28)26(2)19(25)29)16(31-9-12(27)22-18-21-7-8-30-18)24-14(23-15)10-3-5-11(20)6-4-10/h3-8H,9H2,1-2H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDDAWKMICCQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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